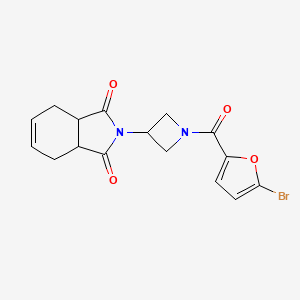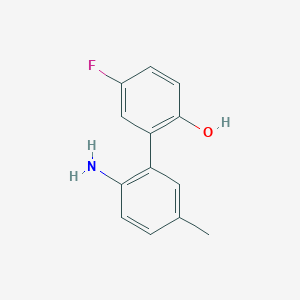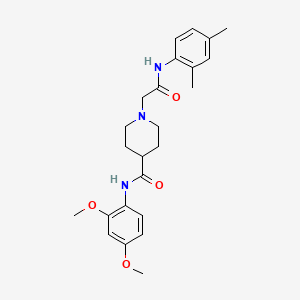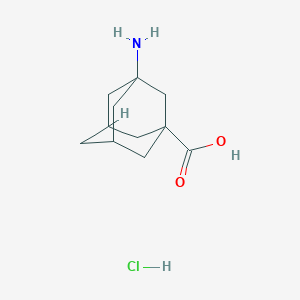
1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C16H15ClN2O4 and a molecular weight of 334.76 g/mol This compound is characterized by the presence of a chromene ring substituted with a chlorine atom and a piperidine ring attached to a carboxamide group
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been explored for activities including antibacterial , antifungal , anticancer , anti-HIV , and anti-inflammatory among others.
Mode of Action
Coumarin-chalcone hybrid molecules, which this compound is a part of, have been synthesized and evaluated for their antioxidant potential against 2,2-diphenyl-1-picrylhydrazyl (dpph) and hydroxyl radicals in scavenging assays . The ability to inhibit oxidative stress has been established as the prime mechanism in the treatment of several disease conditions .
Biochemical Pathways
It is known that coumarin derivatives have been intensively screened for different biological properties , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that certain coumarin-chalcone hybrid molecules exhibited significant antioxidant potential as compared to the standard drug (ascorbic acid) .
Action Environment
It is known that the synthesis of coumarin systems has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .
Preparation Methods
The synthesis of 1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents.
Chlorination: The chromene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with Piperidine: The chlorinated chromene is coupled with piperidine-4-carboxamide under suitable conditions, often involving a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding acids and amines
Scientific Research Applications
1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential antiviral activity, particularly against human cytomegalovirus and coronaviruses
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its unique structural properties.
Comparison with Similar Compounds
1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives and chromene-based compounds:
Similar Compounds: Examples include 1-(6-Bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide and 1-(6-Fluoro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide.
Uniqueness: The presence of the chlorine atom and the specific arrangement of functional groups in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for targeted research
Properties
IUPAC Name |
1-(6-chloro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYHCVGCCFPCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[(2-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2907684.png)


![2-methoxy-4,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907693.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2907695.png)
![Methyl 5-{[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]methyl}furan-2-carboxylate](/img/structure/B2907698.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B2907701.png)


![6-[(2,4-dichlorophenyl)methyl]-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2907704.png)
![5,6,14,14-Tetramethyl-10-(4-methylphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2907705.png)
![3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2907706.png)
![ethyl 2-{2-[(1-{2-[(2,4-dichlorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2907707.png)
